4-Methyl-1-(2,3,5,6-tetramethyl-benzenesulfonyl)-piperidine
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Overview
Description
4-Methyl-1-(2,3,5,6-tetramethyl-benzenesulfonyl)-piperidine is a complex organic compound characterized by a piperidine ring substituted with a methyl group and a benzenesulfonyl group that is further substituted with four methyl groups
Preparation Methods
The synthesis of 4-Methyl-1-(2,3,5,6-tetramethyl-benzenesulfonyl)-piperidine typically involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route may involve:
Step 1: Preparation of 2,3,5,6-tetramethylbenzenesulfonyl chloride from 2,3,5,6-tetramethylbenzene and chlorosulfonic acid.
Step 2: Reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-Methyl-1-(2,3,5,6-tetramethyl-benzenesulfonyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the sulfonyl group to a sulfinyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzenesulfonyl group, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Major products formed from these reactions include sulfone, sulfinyl, and substituted derivatives.
Scientific Research Applications
4-Methyl-1-(2,3,5,6-tetramethyl-benzenesulfonyl)-piperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2,3,5,6-tetramethyl-benzenesulfonyl)-piperidine depends on its interaction with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
4-Methyl-1-(2,3,5,6-tetramethyl-benzenesulfonyl)-piperidine can be compared with other similar compounds, such as:
4-Methyl-1-(benzenesulfonyl)-piperidine: Lacks the additional methyl groups on the benzenesulfonyl ring, which may affect its chemical reactivity and biological activity.
1-(2,3,5,6-Tetramethyl-benzenesulfonyl)-piperidine: Lacks the methyl group on the piperidine ring, which may influence its overall properties.
Properties
Molecular Formula |
C16H25NO2S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C16H25NO2S/c1-11-6-8-17(9-7-11)20(18,19)16-14(4)12(2)10-13(3)15(16)5/h10-11H,6-9H2,1-5H3 |
InChI Key |
BGZRKSTZPYDEJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Origin of Product |
United States |
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